2-Chloro-1-(difluoromethoxy)naphthalene
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Overview
Description
2-Chloro-1-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H7ClF2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both chloro and difluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(difluoromethoxy)naphthalene typically involves the chlorination of naphthalene followed by the introduction of the difluoromethoxy group. One common method involves the reaction of 2-chloronaphthalene with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(difluoromethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction Reactions: The compound can be reduced to form dihydronaphthalene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include 2-amino-1-(difluoromethoxy)naphthalene and 2-thio-1-(difluoromethoxy)naphthalene.
Oxidation: Products include 2-chloro-1-(difluoromethoxy)naphthoquinone.
Reduction: Products include 2-chloro-1-(difluoromethoxy)dihydronaphthalene.
Scientific Research Applications
2-Chloro-1-(difluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(difluoromethoxy)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloronaphthalene: Lacks the difluoromethoxy group, making it less lipophilic.
1-(Difluoromethoxy)naphthalene: Lacks the chloro group, affecting its reactivity.
2-Fluoro-1-(difluoromethoxy)naphthalene: Substitutes chlorine with fluorine, altering its electronic properties.
Uniqueness
2-Chloro-1-(difluoromethoxy)naphthalene is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and the development of bioactive compounds.
Properties
Molecular Formula |
C11H7ClF2O |
---|---|
Molecular Weight |
228.62 g/mol |
IUPAC Name |
2-chloro-1-(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H7ClF2O/c12-9-6-5-7-3-1-2-4-8(7)10(9)15-11(13)14/h1-6,11H |
InChI Key |
PSQXAWYAYMCURD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)F)Cl |
Origin of Product |
United States |
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